molecular formula C17H21N5O2S B13362456 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13362456
M. Wt: 359.4 g/mol
InChI Key: MTZWXCVNLDJMTF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a high-purity chemical compound designed for pharmaceutical and life science research. This synthetic molecule features a 1,2,4-triazole heterocyclic core, recognized in scientific literature as a privileged scaffold with significant pharmacological potential . The 1,2,4-triazole pharmacophore is known to be present in compounds exhibiting a range of biological activities, making this compound a valuable intermediate for developing new therapeutic agents . Its molecular structure incorporates key functional groups including a cyano group, a methoxyphenyl substitution on the triazole ring, and a sulfanyl acetamide linker, which collectively contribute to its potential reactivity and interaction with biological targets. Researchers can utilize this compound as a key building block in medicinal chemistry programs, particularly for synthesizing novel molecules with potential investigational applications. The presence of the 1,2,4-triazole ring system suggests potential for exploration in multiple research areas, given that this scaffold has been identified in compounds with diverse activity profiles . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S/c1-12(2)17(3,10-18)20-15(23)9-25-16-21-19-11-22(16)13-7-5-6-8-14(13)24-4/h5-8,11-12H,9H2,1-4H3,(H,20,23)

InChI Key

MTZWXCVNLDJMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C2=CC=CC=C2OC

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features, including a cyano group, a triazole ring, and a sulfanyl moiety, suggest significant potential for various biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H21N5O2S
  • Molecular Weight : 359.4 g/mol
  • Structural Features : The compound incorporates a triazole ring which is known for its diverse biological applications, particularly in medicinal chemistry.

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves:

  • Inhibition of Enzymes : Triazole derivatives can inhibit specific enzymes that are crucial for cellular processes. For instance, studies have demonstrated that certain triazoles can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
  • Receptor Binding : The compound's ability to bind to specific receptors can modulate biological pathways. Molecular docking studies are employed to predict binding affinities and interactions with target proteins .
  • Cytotoxic Activity : Preliminary studies indicate that related triazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anticancer Activity

A significant area of research has focused on the anticancer properties of triazole derivatives. For example:

  • Case Study : A study evaluated the cytotoxic effects of sulfanyltriazoles against human malignant cell lines (e.g., MCF-7). Results showed that certain derivatives had potent cytotoxic activity with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Research Findings : Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. These compounds can disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerSulfanyltriazolesCytotoxicity against MCF-7 cells
AntimicrobialTriazole derivativesInhibition of bacterial growth
Enzyme InhibitionVarious triazolesInhibition of AChE

Comparison with Similar Compounds

Key Observations :

  • Aryl substituents (e.g., pyridinyl, methoxyphenyl) influence target specificity. Pyridine-containing analogues (VUAA-1, OLC-12) show insect olfaction activity, while methoxyphenyl derivatives may target mammalian enzymes .
  • Acetamide side chains with polar groups (e.g., hydroxypropyl in ) enhance solubility but reduce membrane permeability compared to cyanoalkyl or trifluoromethoxy groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (µM)
Target Compound C₁₈H₂₂N₅O₂S (inferred) ~368.45 ~3.2 <10 (predicted)
Compound C₁₈H₁₅F₃N₄O₃S 424.397 2.8 15–20
VUAA-1 C₁₆H₁₈N₆OS 350.42 2.5 50–60

*Calculated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this triazole-based acetamide derivative?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of substituted hydrazides with isothiocyanates under reflux (ethanol/NaOH) .
  • Step 2 : Thiol-alkylation using 2-chloroacetonitrile or similar reagents in DMF/NaOH to introduce the acetamide moiety .
  • Optimization : Microwave-assisted reactions or solvent-free conditions improve yield and reduce side products .
    • Key reagents : Iso-thiocyanatobenzene, 2-chloroacetonitrile, NaOH, DMF.

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What initial biological assays are used to evaluate its therapeutic potential?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : IC50 determination against target enzymes (e.g., acetylcholinesterase for neuroactivity) using spectrophotometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategy : Systematic substitution of functional groups (e.g., methoxy, chloro, furyl) and comparative bioactivity profiling.
  • Example :

Substituent PositionVariationObserved Effect
Phenyl (R1)2-Methoxy vs. 4-ChloroEnhanced antifungal activity with 2-methoxy
Triazole (R2)Furan vs. ThiopheneImproved enzyme inhibition with furan
  • Tools : Computational docking to predict binding affinities (e.g., AutoDock Vina) .

Q. What computational methods resolve 3D conformation and target interactions?

  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., GROMACS) to study stability and ligand-receptor dynamics .
  • Docking Studies : Protein-ligand interaction mapping (e.g., with BSA or enzyme active sites) using PyMOL or Chimera .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics for electronic structure analysis of reactive intermediates .

Q. How to address contradictions in biological activity data across similar derivatives?

  • Approach :

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and microdilution methods .
  • Structural validation : X-ray crystallography (SHELX refinement) to confirm stereochemistry .
  • Purity checks : Re-analyzation via HPLC-MS to rule out impurities affecting bioactivity .

Q. What strategies improve synthetic yield and scalability?

  • Reaction optimization :

  • Temperature control : 60–80°C for thiol-alkylation to minimize decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
    • Green chemistry : Solvent-free microwave synthesis reduces waste and time .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Workflow :

  • Crystal growth : Vapor diffusion in ethanol/water mixtures .
  • Data collection : High-resolution (≤1.0 Å) synchrotron radiation for accurate electron density maps .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
    • Output : CIF files for CSD deposition and torsional angle analysis .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and analytical workflows over definitions.
  • Advanced Tools : Highlighted techniques (e.g., SHELX, MD simulations) align with high-impact research practices.

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